

# Application of AIF-PD-FAPI in monitoring liver fibrosis progression.

Author: BenchChem Technical Support Team. Date: December 2025



# Application of AIF-PD-FAPI in Monitoring Liver Fibrosis Progression

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis. Fibroblast Activation Protein (FAP), a cell surface serine protease, is minimally expressed in healthy tissues but is significantly upregulated on activated HSCs, making it an excellent biomarker for liver fibrosis.[1][2][3] Positron Emission Tomography (PET) imaging using FAP inhibitors (FAPI), such as those labeled with Aluminum Fluoride-18 (Al¹8F), offers a non-invasive method to visualize and quantify the extent of liver fibrosis. This document provides detailed application notes and protocols for the use of Al¹8F-labeled FAPI probes, specifically referencing [¹8F]AIF-ND-bisFAPI and [¹8F]AIF-NOTA-FAPI-04, in monitoring the progression of liver fibrosis.

## **Principle of Action**

Chronic liver injury triggers the activation of quiescent HSCs into a myofibroblast-like phenotype. These activated HSCs are the primary source of ECM deposition and highly



express FAP on their surface. Al<sup>18</sup>F-labeled FAPI tracers are small molecules that bind with high affinity and specificity to the enzymatic pocket of FAP. The positron-emitting <sup>18</sup>F isotope allows for quantitative imaging of FAP expression using PET, which directly correlates with the density of activated HSCs and the severity of liver fibrosis.[2][4]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway of FAP in activated hepatic stellate cells and a general experimental workflow for monitoring liver fibrosis using Al<sup>18</sup>F-FAPI PET.

Caption: FAP Signaling in Liver Fibrosis.





Click to download full resolution via product page

Caption: Experimental Workflow for Al18F-FAPI Imaging.



### **Data Presentation**

The following tables summarize quantitative data from preclinical and clinical studies on the use of Al<sup>18</sup>F-labeled FAPI tracers for monitoring liver fibrosis.

Table 1: Preclinical [18F]AIF-ND-bisFAPI Uptake in Mouse Models of Liver Fibrosis[5]

| Model                     | Time Point         | Liver Uptake<br>(%ID/g, Mean ± SD) | Correlation with Sirius Red Staining (r) |
|---------------------------|--------------------|------------------------------------|------------------------------------------|
| BDL Model                 | Sham (21 days)     | 0.28 ± 0.05                        | -                                        |
| 10 days post-BDL          | 0.45 ± 0.09        | 0.88                               |                                          |
| 21 days post-BDL          | 0.81 ± 0.11        |                                    |                                          |
| CCI <sub>4</sub> Model    | Control (12 weeks) | $0.30 \pm 0.08$                    | -                                        |
| 6 weeks CCI <sub>4</sub>  | 0.39 ± 0.04        | 0.95                               |                                          |
| 12 weeks CCl <sub>4</sub> | 0.70 ± 0.15        |                                    | _                                        |

BDL: Bile Duct Ligation; CCl<sub>4</sub>: Carbon Tetrachloride; %ID/g: Percentage of Injected Dose per Gram of tissue.

Table 2: Clinical [18F]AIF-NOTA-FAPI-04 PET/CT for Assessing Early-Stage Liver Fibrosis[6][7]



| Patient Group                       | Fibrosis Stage           | Liver SUVmax<br>(Mean) | AUROC for<br>Detecting<br>Early-Stage<br>Fibrosis | SUVmax Cut-<br>off for Early-<br>Stage Fibrosis |
|-------------------------------------|--------------------------|------------------------|---------------------------------------------------|-------------------------------------------------|
| Liver Transplant<br>(LT) Recipients | S0                       | -                      | 0.92                                              | 2.0                                             |
| S1-S2 (Early)                       | Higher than S0 (p=0.004) |                        |                                                   |                                                 |
| Chronic Hepatitis B (CHB) Patients  | S0                       | -                      | 0.94                                              | 2.7                                             |
| S1-S2 (Early)                       | Higher than S0 (p=0.02)  |                        |                                                   |                                                 |

SUVmax: Maximum Standardized Uptake Value; AUROC: Area Under the Receiver Operating Characteristic curve.

# Experimental Protocols Protocol 1: In Vitro Cell Uptake and Blocking Assay

This protocol is adapted from studies using FAP-expressing cell lines to validate tracer specificity.[7][8]

#### 1. Cell Culture and Plating:

- Culture rat hepatic stellate cells (HSC-T6) or other FAP-expressing cells (e.g., HT-1080-FAP) in appropriate media (e.g., RPMI 1640 with 10% FBS).
- To activate HSCs and induce FAP expression, culture them for several days until they adopt a myofibroblast-like morphology.
- Seed cells in 24-well plates at a density of 1-2 x 10<sup>5</sup> cells per well and allow them to adhere overnight.

#### 2. Cell Uptake Assay:



- Wash the cells twice with ice-cold PBS.
- Add 0.5 mL of binding buffer (e.g., serum-free media or PBS) containing [18F]AlF-FAPI (approximately 0.1 MBq/mL) to each well.
- Incubate the plate at 37°C for 60 minutes.
- After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS.
- Lyse the cells with 0.5 mL of 1M NaOH.
- Collect the cell lysate and measure the radioactivity using a gamma counter.
- Measure the protein concentration in each well to normalize the radioactivity uptake (counts per minute per microgram of protein).
- 3. Blocking Assay:
- To determine binding specificity, perform a parallel experiment by co-incubating the cells with  $[^{18}F]AIF$ -FAPI and an excess of a non-radioactive FAP inhibitor (e.g., FAPI-04 or unlabeled tracer) at a concentration of approximately 1-10  $\mu$ M.
- Follow the same steps as the cell uptake assay. A significant reduction in radioactivity uptake
  in the presence of the competitor indicates specific binding.

### **Protocol 2: Induction of Liver Fibrosis in Mice**

- A. Carbon Tetrachloride (CCl<sub>4</sub>) Model:[1][9][10]
- Use male C57BL/6 mice (6-8 weeks old).
- Prepare a 1:5 (v/v) solution of CCl4 in olive oil.
- Administer the CCl<sub>4</sub> solution via intraperitoneal (i.p.) injection at a dose of 0.2 mL/kg body weight.



- Injections are typically performed twice a week for a duration of 4 to 12 weeks to induce progressive fibrosis.
- A control group should receive i.p. injections of olive oil only.
- B. Bile Duct Ligation (BDL) Model:[10][11][12]
- Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., isoflurane or i.p. injection of tribromoethanol).
- Perform a midline laparotomy to expose the common bile duct.
- Carefully separate the bile duct from the portal vein and hepatic artery.
- Ligate the bile duct in two locations using non-resorbable surgical sutures.
- For sham-operated control mice, perform the same surgical procedure without ligating the bile duct.
- Close the abdominal incision in layers.
- Liver fibrosis typically develops over 10 to 28 days.

### **Protocol 3: Small Animal PET/CT Imaging**

This protocol provides a general guideline for in vivo imaging of liver fibrosis in mouse models. [10][13][14]

- 1. Animal Preparation:
- Fast the mice for 4-6 hours before the injection of the radiotracer to reduce background signal.
- Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.
- Place the mouse on the scanner bed with temperature control to maintain body temperature.
- 2. Radiotracer Administration:



• Administer approximately 4-6 MBq of [ $^{18}$ F]AlF-FAPI in 100-150  $\mu$ L of saline via tail vein injection.

#### 3. PET/CT Acquisition:

- Acquire a static PET scan for 10-15 minutes, starting at 60 minutes post-injection.
- Immediately following the PET scan, perform a CT scan for attenuation correction and anatomical localization.
- Typical PET scanner settings: energy window of 350-750 keV, coincidence timing window of 3-5 ns.
- Reconstruct images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).
- 4. Image Analysis:
- Draw regions of interest (ROIs) over the entire liver on the co-registered PET/CT images.
- Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram
  of tissue (%ID/g) or Standardized Uptake Value (SUV).

## **Protocol 4: Ex Vivo Biodistribution and Autoradiography**

- 1. Biodistribution Study:[5]
- At a predetermined time point after radiotracer injection (e.g., 60 minutes), euthanize the mice.
- Collect major organs and tissues (liver, blood, muscle, kidney, spleen, etc.).
- Weigh each tissue sample and measure its radioactivity using a gamma counter.
- Calculate the uptake in each organ as %ID/g.
- 2. Autoradiography: [5][15]
- After euthanasia, perfuse the liver with saline and then 4% paraformaldehyde.



- Excise the liver and embed it in paraffin or freeze it in an optimal cutting temperature (OCT) compound.
- Cut thin sections (5-10  $\mu$ m) of the liver tissue.
- For ex vivo autoradiography, incubate the sections with [18F]AlF-FAPI (e.g., 123 kBq/mL) for 1 hour at room temperature.
- Wash the sections with ice-cold PBS, dry them, and expose them to a phosphor imaging plate or autoradiography film.
- Analyze the resulting image to visualize the microscopic distribution of the tracer within the liver tissue.
- Co-stain adjacent sections with histological stains like Hematoxylin and Eosin (H&E) and Sirius Red to correlate tracer uptake with fibrotic regions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Bile Duct Ligation as Model for Secondary Biliary Cirrhosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fibroblast activation protein in liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile duct ligation in mice: induct ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 6. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]







- 7. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AIF-FAPI-74 PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. [18F]AIF-ND-bisFAPI PET imaging of fibroblast activation protein as a biomarker to monitor the progression of liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A guideline proposal for mice preparation and care in 18F-FDG PET imaging PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application of AIF-PD-FAPI in monitoring liver fibrosis progression.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137234#application-of-alf-pd-fapi-in-monitoring-liver-fibrosis-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com